molecular formula C₁₅¹³C₆H₁₉I₄NO₁₀ B1156618 Thyroxine Acyl-β-D-Glucuronide-13C6

Thyroxine Acyl-β-D-Glucuronide-13C6

Cat. No.: B1156618
M. Wt: 958.95
Attention: For research use only. Not for human or veterinary use.
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Description

Thyroxine Acyl-β-D-Glucuronide-13C6 (CAS: 909880-81-5) is a stable isotope-labeled analog of thyroxine’s acyl glucuronide metabolite, where six carbon atoms are replaced with the ¹³C isotope. This compound serves as a critical reference standard in pharmacokinetic and metabolic studies, enabling precise quantification of thyroxine’s glucuronidation pathway in biological matrices . Structurally, it consists of thyroxine (a iodinated phenolic derivative) conjugated via an acyl linkage to β-D-glucuronic acid. The ¹³C labeling enhances detection sensitivity in mass spectrometry-based assays, minimizing interference from endogenous compounds .

Properties

Molecular Formula

C₁₅¹³C₆H₁₉I₄NO₁₀

Molecular Weight

958.95

Synonyms

Thyroxine Glucuronoside-13C6;  O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine β-D-Glucopyranuronosyl Ester-13C6;  Levothyroxine Acyl Glucuronide-13C6; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Features

Thyroxine Acyl-β-D-Glucuronide-13C6 differs from other acyl glucuronides in its aglycone structure (thyroxine vs. non-steroidal anti-inflammatory drugs or retinoids) and isotopic labeling. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Label Key Structural Features
This compound C₂₉H₂₇¹³C₆I₄NO₁₀* ~1,050† ¹³C₆ Iodinated aromatic rings, acyl glucuronide
Diclofenac Acyl-β-D-Glucuronide C₂₀H₂₃Cl₂NO₈ 472.31 None Dichlorophenylacetic acid backbone
Isosorbide 5-β-D-Glucuronide-13C6 C₆¹³C₆H₁₈O₁₀ 327.23 ¹³C₆ Furofuran core, non-iodinated
Zomepirac Acyl Glucuronide C₂₄H₂₅NO₁₀ 487.46 None Biphenylacetic acid derivative

*Estimated based on thyroxine (C₁₅H₁₁I₄NO₄) + glucuronic acid (C₆H₁₀O₇) + ¹³C₆ substitution. †Exact weight depends on isotopic purity.

Key Insights :

  • Thyroxine’s glucuronide is uniquely iodinated, enhancing its molecular weight and hydrophobicity compared to non-halogenated analogs like diclofenac or zomepirac glucuronides .
  • Isotopic labeling (¹³C₆) is shared with Isosorbide 5-β-D-Glucuronide-13C6 but absent in most drug metabolites, making these compounds ideal for tracer studies .
Reactivity and Metabolic Stability

Acyl glucuronides are chemically reactive due to their labile ester bond. However, structural variations influence their stability and toxicological profiles:

  • Hydrolysis and Acyl Migration :

    • This compound is expected to undergo pH-dependent hydrolysis and intramolecular acyl migration, similar to diclofenac and zomepirac glucuronides .
    • Enzymatic hydrolysis by β-glucuronidase is a common trait across glucuronides, as demonstrated by signal reduction in LC-MS/MS assays post-hydrolysis .
  • Protein Adduct Formation :

    • Zomepirac glucuronide forms covalent adducts with proteins via Schiff base mechanisms involving lysine residues, a pathway less documented for thyroxine derivatives .
    • Thyroxine’s glucuronide may exhibit lower reactivity due to steric hindrance from iodine atoms, reducing nucleophilic attack on the acyl group .
Metabolic and Pharmacokinetic Behavior
  • Thyroxine glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), similar to diclofenac, but tissue-specific expression patterns may alter clearance rates .
  • Excretion Efficiency :

    • Acyl glucuronides like diclofenac’s are rapidly excreted via urine due to increased water solubility. Thyroxine’s conjugate, however, may persist longer in circulation due to protein binding (e.g., thyroxine-binding globulin) .

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